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molecular formula C10H11NO3S B8766275 Methyl 2-(cyclopropanecarboxamido)thiophene-3-carboxylate

Methyl 2-(cyclopropanecarboxamido)thiophene-3-carboxylate

Cat. No. B8766275
M. Wt: 225.27 g/mol
InChI Key: YYZYBNXXZILHGT-UHFFFAOYSA-N
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Patent
US08609674B2

Procedure details

Cyclopropanecarbonyl chloride and methyl 2-aminothiophene-3-carboxylate (Aldrich) were processed using method analogous to that described in Example 13A to afford the title compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1([C:4](Cl)=[O:5])[CH2:3][CH2:2]1.[NH2:7][C:8]1[S:9][CH:10]=[CH:11][C:12]=1[C:13]([O:15][CH3:16])=[O:14]>>[CH:1]1([C:4]([NH:7][C:8]2[S:9][CH:10]=[CH:11][C:12]=2[C:13]([O:15][CH3:16])=[O:14])=[O:5])[CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CC1)C(=O)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC=1SC=CC1C(=O)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(CC1)C(=O)NC=1SC=CC1C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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